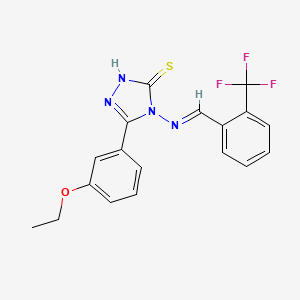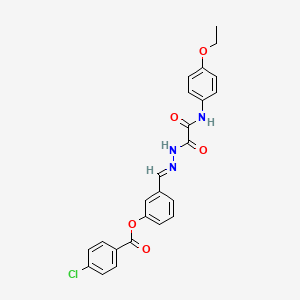
3-(3-Ethoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona es un compuesto orgánico complejo que pertenece a la clase de los derivados del triazol. Este compuesto se caracteriza por la presencia de un grupo etoxifenilo, un grupo trifluorometilbencilideno y un núcleo de triazol-tiona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona típicamente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra la condensación de 3-etoxibenzaldehído con 2-(trifluorometil)bencilamina para formar la base de Schiff correspondiente. Este intermedio se cicla luego con tiosemicarbazida en condiciones ácidas o básicas para producir el compuesto de triazol-tiona deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores avanzados, entornos de reacción controlados y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de triazol.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Nucleófilos como aminas, tioles y haluros.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas correspondientes, mientras que la reducción puede producir las aminas o alcoholes correspondientes.
Aplicaciones Científicas De Investigación
3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluso como candidato a fármaco para diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona implica su interacción con objetivos y vías moleculares específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Se sabe que el grupo trifluorometilo mejora la lipofilia y la estabilidad metabólica del compuesto, lo que puede influir en su actividad biológica.
Comparación Con Compuestos Similares
Compuestos similares
- 3-(3-Metoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona
- 3-(3-Clorofenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona
- 3-(3-Metilfenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona
Unicidad
La singularidad de 3-(3-Etoxifenil)-4-((2-(trifluorometil)bencilideno)amino)-1H-1,2,4-triazol-5(4H)-tiona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo etoxi puede influir en la solubilidad y la reactividad del compuesto, mientras que el grupo trifluorometilo mejora su estabilidad y lipofilia.
Propiedades
Número CAS |
497921-71-8 |
|---|---|
Fórmula molecular |
C18H15F3N4OS |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3-(3-ethoxyphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-26-14-8-5-7-12(10-14)16-23-24-17(27)25(16)22-11-13-6-3-4-9-15(13)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |
Clave InChI |
WNOHDEGETKBXSB-SSDVNMTOSA-N |
SMILES isomérico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F |
SMILES canónico |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-butoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028433.png)
![2-chloro-6-(2-chlorophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12028438.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028439.png)
![2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12028441.png)
![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3-(2-methoxyphenyl)allylidene)propanehydrazide](/img/structure/B12028446.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B12028454.png)

![5-(4-Bromophenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028477.png)
![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12028488.png)
![2-(benzylsulfanyl)-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028492.png)


